7-Amino-4-hydroxy-2-naphthalenesulfonic acid
Overview
Description
. It is a derivative of naphthalene, featuring both amino and hydroxy functional groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-4-hydroxy-2-naphthalenesulfonic acid typically involves the sulfonation of 1-naphthol followed by nitration and subsequent reduction . The reaction conditions often include:
Sulfonation: 1-naphthol is treated with sulfuric acid to introduce the sulfonic acid group.
Nitration: The sulfonated product is then nitrated using nitric acid to introduce the nitro group.
Reduction: The nitro group is reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-Amino-4-hydroxy-2-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The amino group can be reduced to a primary amine.
Substitution: The sulfonic acid group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced but often involve acidic or basic catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring .
Scientific Research Applications
7-Amino-4-hydroxy-2-naphthalenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a staining agent.
Medicine: It serves as a precursor for various pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 7-amino-4-hydroxy-2-naphthalenesulfonic acid involves its ability to interact with various molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic substitution reactions, while the hydroxy group can engage in hydrogen bonding and oxidation-reduction reactions. These interactions enable the compound to modulate biochemical pathways and exert its effects in different applications .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
- 5-Amino-2-naphthalenesulfonic acid
- 1-Amino-2-hydroxy-4-naphthalenesulfonic acid
Uniqueness
7-Amino-4-hydroxy-2-naphthalenesulfonic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain dyes and pharmaceuticals where precise functional group placement is crucial .
Properties
IUPAC Name |
7-amino-4-hydroxynaphthalene-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c11-7-1-2-9-6(3-7)4-8(5-10(9)12)16(13,14)15/h1-5,12H,11H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYARBIJYVGJZLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026520 | |
Record name | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7026520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
87-02-5 | |
Record name | 7-Amino-4-hydroxy-2-naphthalenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 7-Amino-4-hydroxy-2-naphthalenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | J acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31510 | |
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Record name | J acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8631 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | J acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7556 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7026520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-amino-4-hydroxynaphthalene-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.563 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-HYDROXY-6-AMINO-3-NAPHTHALENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A1IU1C93L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 7-amino-4-hydroxy-2-naphthalenesulfonic acid interact with its target and what are the downstream effects?
A1: this compound (2BrNSA) has been shown to inhibit retroviral integrase, a key enzyme in the replication cycle of retroviruses like HIV-1 and ASV [, ]. While the exact mechanism is not fully elucidated, research suggests that 2BrNSA binding to integrase interferes with its catalytic activity, potentially by disrupting the formation or function of the reverse transcriptase complex []. This inhibition then leads to a significant reduction in the accumulation of viral DNA and its integration into the host cell's genome, ultimately hindering viral replication [].
Q2: What is the structural characterization of this compound?
A2: While the provided abstracts don't explicitly state the molecular formula and weight, this compound (also known as J acid) can be characterized using techniques like NMR, MS, and IR spectroscopy. One study details the synthesis of a compound containing two naphthalene rings, utilizing J acid as a starting material. The intermediates and final product in this synthesis process were characterized by 1H NMR, 13C NMR, MS, and IR spectroscopy [].
Q3: Has this compound shown any selectivity in its activity against different topoisomerases?
A3: Research suggests that this compound exhibits some selectivity towards Candida albicans DNA topoisomerase I compared to the human enzyme []. This finding implies potential for developing antifungal agents targeting the fungal topoisomerase I with reduced impact on the human counterpart.
Q4: How does the structure of this compound relate to its activity as an inhibitor?
A4: While specific structure-activity relationship (SAR) studies are not detailed in the provided abstracts, the research highlights that structural variations around the naphthalene ring can impact the inhibitory activity of these compounds [, ]. Further investigation into modifications of the this compound scaffold could potentially lead to derivatives with improved potency and selectivity.
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